(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate
Overview
Description
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate is a chemical compound with the molecular formula C8H10NO5P and a molecular weight of 231.14 g/mol . This compound is a derivative of pyridine and is known for its role in various biochemical processes. It is also referred to as a form of Vitamin B6, which is essential for numerous physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: This compound can be oxidized to form pyridoxal phosphate, an active form of Vitamin B6.
Reduction: Reduction reactions can convert it back to its precursor forms, such as pyridoxine.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions include pyridoxal phosphate, pyridoxine, and other substituted pyridine derivatives .
Scientific Research Applications
(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate involves its conversion to pyridoxal phosphate, which acts as a coenzyme in various enzymatic reactions . Pyridoxal phosphate is involved in the transamination of amino acids, where it facilitates the transfer of amino groups between amino acids and keto acids . This process is crucial for the synthesis of neurotransmitters and other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Pyridoxine: Another form of Vitamin B6, which can be converted to pyridoxal phosphate.
Pyridoxal: The aldehyde form of Vitamin B6, which also serves as a precursor to pyridoxal phosphate.
Pyridoxamine: A form of Vitamin B6 that can be converted to pyridoxal phosphate through enzymatic reactions.
Uniqueness
What sets (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate apart from these similar compounds is its specific role as a direct precursor to pyridoxal phosphate, making it a crucial intermediate in the metabolism of Vitamin B6 . Its unique structure allows it to participate in a variety of biochemical reactions, making it indispensable in both research and industrial applications .
Properties
IUPAC Name |
(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO5P/c1-5-7(4-14-15(11,12)13)3-9-6(2)8(5)10/h3,10H,4H2,1-2H3,(H2,11,12,13)/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCOYOYDYNXAFA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1COP(=O)([O-])[O-])C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8059-24-3 | |
Record name | Vitamin B 6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008059243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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